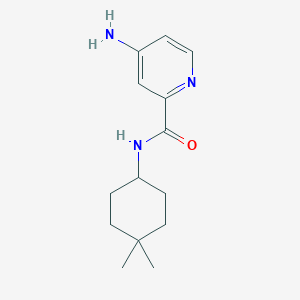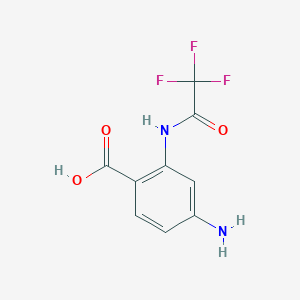![molecular formula C11H11ClO4 B8305053 [4-(2-chloroacetyl)-3-hydroxyphenyl]methyl acetate](/img/structure/B8305053.png)
[4-(2-chloroacetyl)-3-hydroxyphenyl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-chloroacetyl)-3-hydroxyphenyl]methyl acetate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an ester linkage, a chloroacetyl group, and a hydroxybenzyl moiety. These functional groups contribute to its reactivity and versatility in chemical synthesis and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-(2-chloro-acetyl)-3-hydroxy-benzyl ester typically involves the esterification of 3-hydroxybenzyl alcohol with chloroacetic acid under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves the following steps:
Esterification: 3-hydroxybenzyl alcohol reacts with chloroacetic acid in the presence of an acid catalyst to form the ester.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(2-chloroacetyl)-3-hydroxyphenyl]methyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an anhydrous solvent.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, ethers, or thioesters.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
[4-(2-chloroacetyl)-3-hydroxyphenyl]methyl acetate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid 4-(2-chloro-acetyl)-3-hydroxy-benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins or enzymes, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, chloro-, methyl ester: Similar in structure but lacks the hydroxybenzyl moiety.
Chloroacetyl chloride: Contains the chloroacetyl group but lacks the ester and hydroxybenzyl functionalities.
Uniqueness
[4-(2-chloroacetyl)-3-hydroxyphenyl]methyl acetate is unique due to the presence of multiple functional groups that confer distinct reactivity and versatility. The combination of ester, chloroacetyl, and hydroxybenzyl groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H11ClO4 |
|---|---|
Poids moléculaire |
242.65 g/mol |
Nom IUPAC |
[4-(2-chloroacetyl)-3-hydroxyphenyl]methyl acetate |
InChI |
InChI=1S/C11H11ClO4/c1-7(13)16-6-8-2-3-9(10(14)4-8)11(15)5-12/h2-4,14H,5-6H2,1H3 |
Clé InChI |
WSHKDCLCTRYHAA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=CC(=C(C=C1)C(=O)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-(Pyridin-2-yl)-1,2,4-thiadiazolo[4,5-a]benzimidazole](/img/structure/B8305056.png)

![[(4-oxo-4H-1-benzopyran-3-yl)carbonyl]urea](/img/structure/B8305061.png)

